4'-Azetidinomethyl-3-methoxybenzophenone
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Overview
Description
Synthesis Analysis
The synthesis of azetidinone derivatives has been explored in the context of developing antitumor agents. Specifically, a series of 3-phenoxy-1,4-diarylazetidin-2-ones were synthesized and evaluated for their antiproliferative properties . The synthesis involved creating compounds with a trans configuration between the 3-phenoxy and 4-phenyl rings, which was found to be generally optimal for antiproliferative activity. Additionally, prodrugs of these compounds were synthesized, with the alanine amide derivative retaining potency and showing promise for clinical development .
Another study focused on the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones, including both trans and cis isomers . The structural investigation of these compounds was conducted using X-ray diffraction, revealing that they crystallize in a monoclinic system .
Molecular Structure Analysis
The molecular structure of azetidinone derivatives has been analyzed using X-ray crystallography, which indicated the importance of the torsional angle between the phenyl rings for potent antiproliferative activity . The solid-state structure of the synthesized azetidinones was compared with structures found from NMR studies in solution, providing insights into the conformational preferences of these molecules .
Chemical Reactions Analysis
The chemical reactivity of related compounds, such as 3-methoxybenzophenone derivatives, has been studied. For instance, 3-methoxalylchromones were used to synthesize a variety of functionalized 2,4'-dihydroxybenzophenones through a domino Michael/retro-Michael/Mukaiyama-aldol reaction . These reactions are significant for the regioselective synthesis of compounds that could serve as potential UV-filters.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives have been inferred from their biological activities and interactions with biological targets. For example, certain azetidinone derivatives displayed potent antiproliferative activity, with IC50 values in the nanomolar range against breast cancer cells, and were able to disrupt microtubular structures, leading to G2/M arrest and apoptosis . The high lipophilicity of the 3-methoxy-4-phenoxybenzoyl group used for amino protection in oligodeoxyribonucleotide synthesis suggests additional advantages such as milder deprotection conditions .
properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-17-5-2-4-16(12-17)18(20)15-8-6-14(7-9-15)13-19-10-3-11-19/h2,4-9,12H,3,10-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMOLMHQUURVHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642787 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Azetidinomethyl-3-methoxybenzophenone | |
CAS RN |
898777-37-2 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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